molecular formula C25H29N9O2S B12423316 c-Kit-IN-2

c-Kit-IN-2

Cat. No.: B12423316
M. Wt: 519.6 g/mol
InChI Key: YRQLHEOCJDBHLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of c-Kit-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to achieve the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

c-Kit-IN-2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dimethyl sulfoxide or acetonitrile. .

Scientific Research Applications

c-Kit-IN-2 has a wide range of applications in scientific research:

Mechanism of Action

c-Kit-IN-2 exerts its effects by binding to the c-KIT receptor tyrosine kinase, thereby inhibiting its activity. This inhibition disrupts the downstream signaling pathways, including the phosphatidylinositol-3-kinase/Akt, mitogen-activated protein kinase/ERK, and Janus kinase/signal transducer and activator of transcription pathways. These pathways are crucial for cell proliferation, survival, differentiation, and migration .

Comparison with Similar Compounds

c-Kit-IN-2 is compared with other c-KIT inhibitors such as imatinib, dasatinib, and nilotinib. While these compounds also target the c-KIT receptor, this compound has shown superior antiproliferative activities against certain gastrointestinal stromal tumor cell lines. Additionally, this compound exhibits a unique binding profile and higher selectivity for c-KIT, making it a valuable tool for overcoming resistance seen with other inhibitors .

Similar Compounds

Properties

Molecular Formula

C25H29N9O2S

Molecular Weight

519.6 g/mol

IUPAC Name

1-(5-ethyl-1,2-oxazol-3-yl)-3-[4-[2-[[6-(4-ethylpiperazin-1-yl)pyrimidin-4-yl]amino]-1,3-thiazol-5-yl]phenyl]urea

InChI

InChI=1S/C25H29N9O2S/c1-3-19-13-22(32-36-19)30-24(35)29-18-7-5-17(6-8-18)20-15-26-25(37-20)31-21-14-23(28-16-27-21)34-11-9-33(4-2)10-12-34/h5-8,13-16H,3-4,9-12H2,1-2H3,(H,26,27,28,31)(H2,29,30,32,35)

InChI Key

YRQLHEOCJDBHLJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN=C(S3)NC4=CC(=NC=N4)N5CCN(CC5)CC

Origin of Product

United States

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